molecular formula C13H20FN5 B11749702 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11749702
M. Wt: 265.33 g/mol
InChI Key: ZHMDPVKKDPETRJ-UHFFFAOYSA-N
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Description

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features two pyrazole rings, each substituted with different alkyl groups and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom and the alkyl groups play a crucial role in enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure, the presence of both ethyl and propyl groups, and the fluorine atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(1-propylpyrazol-4-yl)methanamine

InChI

InChI=1S/C13H20FN5/c1-3-5-18-10-11(7-16-18)6-15-8-12-9-17-19(4-2)13(12)14/h7,9-10,15H,3-6,8H2,1-2H3

InChI Key

ZHMDPVKKDPETRJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=C(N(N=C2)CC)F

Origin of Product

United States

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